

A Comprehensive Technical Guide to the History and Discovery of Ammonium Rhodanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium rhodanide

Cat. No.: B8810867

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the history, discovery, and synthesis of **ammonium rhodanide**, more commonly known as ammonium thiocyanate ($[\text{NH}_4]^+[\text{SCN}]^-$). It covers the origins of its discovery, the evolution of its synthesis, its key chemical properties, and detailed experimental protocols for its preparation.

Discovery and Historical Context

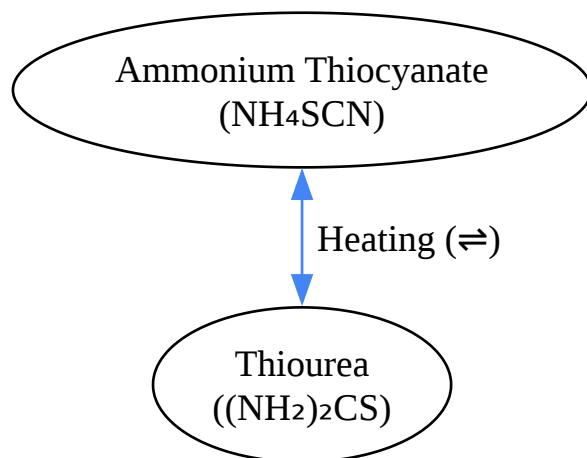
The history of ammonium thiocyanate is intrinsically linked to the discovery of the thiocyanate anion ($[\text{SCN}]^-$) itself. The anion was formerly known as "rhodanide" due to the intense red color it produces in the presence of iron(III) ions, reminiscent of a rose.^[1]

The journey began with the investigation of "Prussian blue," from which hydrogen cyanide was first isolated in the 18th century.^[2] Following this, chemists began to explore the reactions of cyanide and its derivatives. The thiocyanate anion, the first of the cyanate congeners to be synthesized, was produced through the reaction of elemental sulfur or thiosulfate with cyanide.^{[1][2]}

While the exact date for the first isolation of ammonium thiocyanate as a distinct salt is not clearly documented in a single seminal publication, its preparation followed from the understanding of thiocyanic acid and its salts.^[3] Early manufacturing processes for ammonium thiocyanate often involved the reaction of carbon disulfide with ammonia, a method that has been refined over the years.^[4] A significant milestone in the chemistry of ammonium

thiocyanate was the discovery of its thermal isomerization to thiourea, a reversible reaction that has been studied extensively.[5]

Physicochemical Properties

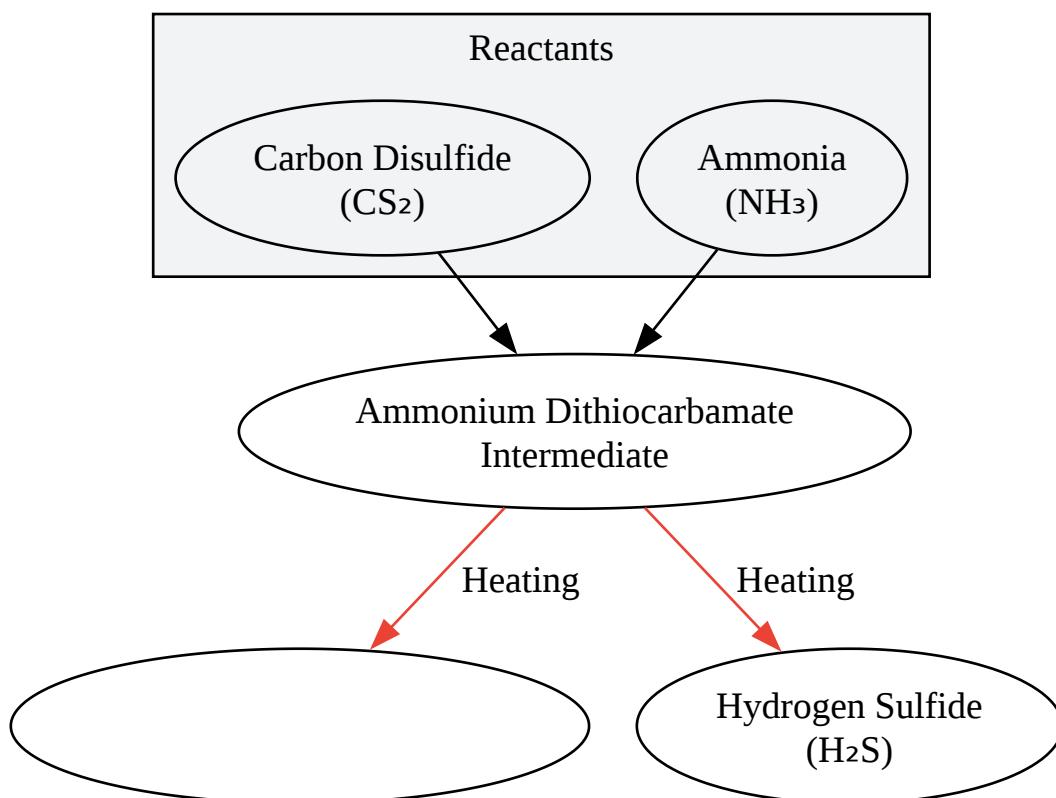

Ammonium thiocyanate is a colorless, hygroscopic crystalline solid with a range of industrial and laboratory applications.[5][6] Its key physical and chemical properties are summarized below.

Property	Value
Chemical Formula	NH_4SCN [5]
Molar Mass	76.122 g/mol [5]
Appearance	Colorless hygroscopic crystalline solid[5]
Density	1.305 g/cm ³ [5]
Melting Point	149.5 °C (301.1 °F; 422.6 K)[5]
Boiling Point	170 °C (338 °F; 443 K) (decomposes)[5]
Solubility in water	128 g / 100 mL (0 °C)[5]
Acidity (pKa)	Weakly acidic (due to NH_4^+ ion)[5]

Key Chemical Reactions

Isomerization to Thiourea

Upon heating, ammonium thiocyanate undergoes a reversible isomerization to form thiourea.[5] This equilibrium reaction is a classic example of dynamic isomerism.[7]



[Click to download full resolution via product page](#)

The equilibrium concentration is dependent on the temperature. At 150 °C and 180 °C, the equilibrium mixture contains 30.3% and 25.3% thiourea by weight, respectively.[5] At temperatures around 200 °C, the compound decomposes into ammonia, hydrogen sulfide, and carbon disulfide, leaving a residue of guanidinium thiocyanate.[5]

Synthesis from Carbon Disulfide and Ammonia

A prevalent method for synthesizing ammonium thiocyanate involves the reaction of carbon disulfide (CS₂) with ammonia (NH₃).[8] This reaction proceeds through an ammonium dithiocarbamate intermediate.

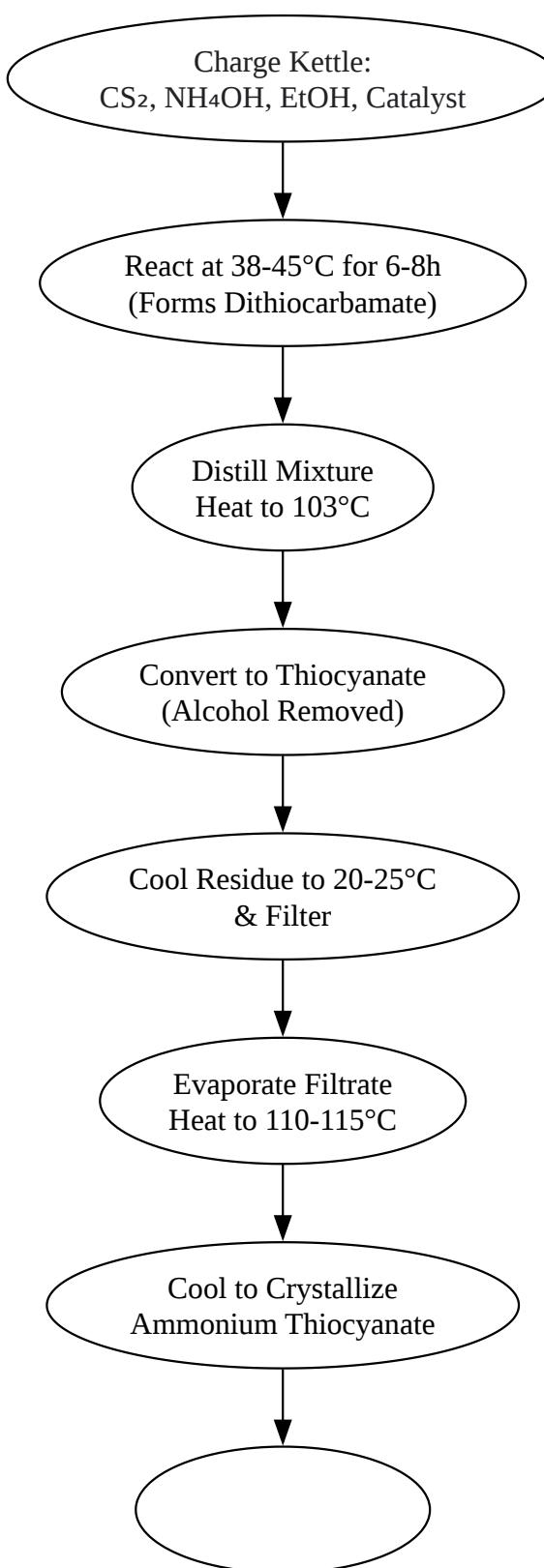
[Click to download full resolution via product page](#)

Experimental Protocols

Several methods for the synthesis of ammonium thiocyanate have been developed and patented over the years. The following protocols are derived from historical and modern literature.

Protocol 1: Synthesis from Carbon Disulfide and Ammonia (Lento & Jayne, 1941)

This method improves upon older techniques by using a catalyst to accelerate the reaction, which historically required several days.^[4]


Objective: To synthesize ammonium thiocyanate from carbon disulfide and aqueous ammonia using a catalyst.

Reactants and Materials:

- Carbon disulfide (CS₂)
- Aqueous ammonia (NH₄OH), 26° Baumé
- Ethyl alcohol
- Catalyst: Oleic acid or an ammonium fatty acid salt (e.g., ammonium oleate)[4]
- Reaction kettle with distillation setup
- Filter
- Evaporator

Methodology:

- Charge the reaction kettle with 150 parts ethyl alcohol, 100 parts carbon disulfide, 200 parts aqueous ammonia, and 5 parts ammonium oleate as a catalyst.[4]
- Maintain the reaction mixture at a temperature of 38-45 °C for approximately 6-8 hours, at which point the mixture becomes homogeneous, indicating the completion of the initial reaction to form ammonium dithiocarbamate.[4]
- Transfer the reaction mixture to a still and begin distillation.
- Heat the mixture until the batch temperature reaches approximately 103 °C. During this step, the alcohol is distilled off, and the ammonium dithiocarbamate intermediate is converted to ammonium thiocyanate.[4]
- Cool the still residue to 20-25 °C and filter to remove sulfur and the catalyst.
- Evaporate the filtrate until the batch temperature reaches 110-115 °C.
- Allow the concentrated solution to cool, leading to the crystallization of ammonium thiocyanate.
- Recover the crystals and dry them. The resulting product has a purity of over 98%. [4]

[Click to download full resolution via product page](#)

Protocol 2: Synthesis from Formamide and Sulfur (Scott, 1934)

This method utilizes formamide, sulfur, and ammonia as inexpensive raw materials.[\[9\]](#)

Objective: To synthesize a mixture of ammonium thiocyanate and thiourea from formamide.

Reactants and Materials:

- Formamide (HCONH₂)
- Sulfur (S)
- Ammonia (NH₃)
- Catalyst: Ammonium sulfide ((NH₄)₂S)
- Autoclave or closed reaction vessel

Methodology:

- Place 1 mole of formamide, 1 mole of sulfur, and 2.2 moles of ammonia into an autoclave.[\[9\]](#)
- Heat the sealed autoclave to a reaction temperature between 100 °C and 165 °C. The reaction proceeds under pressure.[\[9\]](#)
- The presence of a sulfur carrier catalyst, such as ammonium sulfide, materially increases the reaction velocity.[\[9\]](#)
- After the reaction is complete, the resulting mixture contains both ammonium thiocyanate and thiourea.
- To obtain pure ammonium thiocyanate, the mixture can be heated with water under pressure at approximately 140 °C to convert the thiourea byproduct into additional ammonium thiocyanate.[\[9\]](#)
- The final product can be purified from any remaining ammonium sulfide by boiling and from excess sulfur by filtration, followed by standard crystallization methods.[\[9\]](#)

Protocol 3: Preparation of Radiolabeled Ammonium [¹⁴C]thiocyanate

This protocol is designed for synthesizing isotopically labeled ammonium thiocyanate for tracer studies.[10]

Objective: To prepare Ammonium [¹⁴C]thiocyanate from potassium [¹⁴C]cyanide.

Reactants and Materials:

- Potassium [¹⁴C]cyanide (K¹⁴CN)
- Sulfuric acid (H₂SO₄)
- Aqueous ammonia (NH₄OH)
- Elemental sulfur (S)
- Ammonium sulfide ((NH₄)₂S) (trace amount)
- Reaction vessel with a setup for gas generation and trapping

Methodology:

- Generate [¹⁴C]hydrocyanic acid (H¹⁴CN) gas by reacting potassium [¹⁴C]cyanide with sulfuric acid.[10]
- Trap the evolved H¹⁴CN gas in an aqueous solution of ammonia.
- Add elemental sulfur and a trace amount of ammonium sulfide to the ammoniacal solution of [¹⁴C]cyanide.[10]
- The reaction proceeds to yield ammonium [¹⁴C]thiocyanate.
- The product can be purified using techniques like silica-gel column chromatography. This method achieves a radiochemical yield of approximately 90%. [10]

Applications in Research and Development

Ammonium thiocyanate serves as a versatile reagent in various fields. It is used in the manufacturing of herbicides and thiourea, as a stabilizing agent in photography, and as a tracer in oil fields.^[5] In analytical chemistry, its reaction with iron(III) ions provides a classic qualitative test for ferric iron. For drug development professionals, thiocyanate and isothiocyanate moieties are of interest as they are found in compounds with chemopreventive and anti-tumor properties.^[11] Furthermore, radiolabeled ammonium thiocyanate is a valuable precursor for synthesizing ¹¹C- or ¹⁴C-labeled molecules for use in Positron Emission Tomography (PET) imaging and metabolic studies.^{[8][10]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiocyanate - Wikipedia [en.wikipedia.org]
- 2. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiocyanic acid - Wikipedia [en.wikipedia.org]
- 4. US2249962A - Preparation of ammonium thiocyanate - Google Patents [patents.google.com]
- 5. Ammonium thiocyanate - Wikipedia [en.wikipedia.org]
- 6. Ammonium Thiocyanate or Ammonium Rhodanide Manufacturers, with SDS [mubychem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ammonium [¹¹C]thiocyanate: revised preparation and reactivity studies of a versatile nucleophile for carbon-11 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US1958209A - Manufacture of ammonium thiocyanate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. manavchem.com [manavchem.com]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the History and Discovery of Ammonium Rhodanide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8810867#history-and-discovery-of-ammonium-rhodanide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com